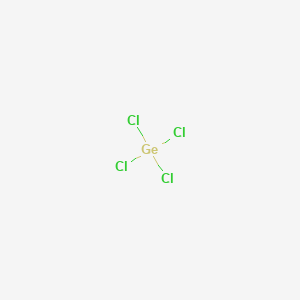

四塩化ゲルマニウム

説明

Germanium tetrachloride is a colorless, fuming liquid with a peculiar, acidic odor. It is primarily used as an intermediate in the production of purified germanium metal and has gained significant importance due to its application in the production of fiber optics .

Synthetic Routes and Reaction Conditions:

-

Direct Chlorination of Germanium Metal:

Reaction: Germanium metal reacts with chlorine gas.

Equation: Ge + 2Cl₂ → GeCl₄

Conditions: This reaction typically occurs at elevated temperatures to facilitate the direct chlorination process.

-

Hydrochlorination of Germanium Dioxide:

Reaction: Germanium dioxide reacts with concentrated hydrochloric acid.

Equation: GeO₂ + 4HCl → GeCl₄ + 2H₂O

Industrial Production Methods:

Chlorination-Hydrolysis-Reduction Process:

Types of Reactions:

-

Hydrolysis:

Reaction: Germanium tetrachloride reacts with water.

Equation: GeCl₄ + 2H₂O → GeO₂ + 4HCl

Conditions: This reaction occurs slowly compared to its silicon analog.

-

Reduction:

Reaction: Germanium tetrachloride is reduced by hydrogen.

Equation: GeCl₄ + 2H₂ → Ge + 4HCl

Conditions: This reaction is typically carried out at elevated temperatures and pressures.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of germanium tetrachloride.

Hydrogen Gas: Used in the reduction of germanium tetrachloride.

Major Products:

Germanium Dioxide (GeO₂): Formed from hydrolysis.

Germanium Metal (Ge): Formed from reduction.

科学的研究の応用

Germanium tetrachloride has a wide range of applications in scientific research:

Fiber Optics: Used as a reagent in the production of optical fibers due to its ability to form high-purity germanium dioxide.

Microelectronics: Utilized in the production of germanium-based semiconductors.

Solar Cells: Employed in the manufacturing of high-efficiency solar cells.

Infrared Optics: Used in the production of infrared optical materials.

作用機序

Target of Action

Germanium tetrachloride (GeCl4), also known as Tetrachlorogermane, is primarily used as an intermediate in the production of purified germanium metal . Its primary targets are the germanium metal or its oxide (GeO2) that it helps to purify .

Mode of Action

Germanium tetrachloride interacts with its targets through a series of chemical reactions. It can be generated directly from germanium dioxide (GeO2) by dissolving the oxide in concentrated hydrochloric acid . In the presence of hydrogen chloride, germanium tetrachloride can be synthesized via a dichlorogermylene intermediate .

Biochemical Pathways

The biochemical pathways affected by germanium tetrachloride primarily involve the conversion of GeCl4 to germanium metal or its oxide (GeO2). This process involves the hydrogen reduction of germanium tetrachloride . The GeCl4 can be rehydrolyzed with deionized water to produce pure GeO2, which is then reduced under hydrogen to produce germanium metal .

Pharmacokinetics

Information on the pharmacokinetics of germanium tetrachloride is limited. It’s known that the compound has high tissue availability .

Result of Action

The result of germanium tetrachloride’s action is the production of purified germanium metal or its oxide (GeO2). This is crucial for various applications, including the production of fiber optics .

Action Environment

The action of germanium tetrachloride is influenced by various environmental factors. For instance, the temperature, feed ratio, and pressure can affect the germanium deposition rate during the GeCl4 hydrogen reduction process . Optimal operating conditions for germanium preparation via the hydrogen reduction of GeCl4 have been determined .

類似化合物との比較

-

Silicon Tetrachloride (SiCl₄):

-

Tin Tetrachloride (SnCl₄):

-

Lead Tetrachloride (PbCl₄):

Uniqueness of Germanium Tetrachloride: Germanium tetrachloride is unique due to its moderate reactivity and stability, making it suitable for various industrial applications, especially in the production of high-purity germanium for fiber optics and semiconductors .

特性

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of germanium tetrachloride?

A1: Germanium tetrachloride is represented by the molecular formula GeCl4 and has a molecular weight of 214.40 g/mol.

Q2: Is there spectroscopic data available for germanium tetrachloride?

A2: Yes, researchers have utilized infrared (IR) spectroscopy, ¹H NMR spectroscopy, and ⁷⁷Se NMR spectroscopy to characterize germanium tetrachloride and its derivatives. [, , ] These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q3: Can you explain the significance of germanium tetrachloride purity in optical fiber production?

A3: High-purity germanium tetrachloride is crucial in optical fiber manufacturing as impurities can significantly impact the optical properties of the final product. [, , ] Contaminants can lead to signal attenuation and other performance issues.

Q4: What methods are employed to purify germanium tetrachloride?

A4: Several methods are available for purifying germanium tetrachloride, including:

- Multiple Distillation: A common commercial process involving repeated distillations in the presence of chlorine and hydrochloric acid. []

- Extraction with Hydrochloric Acid and Oxidizing Agent: This method leverages the differing solubilities of germanium tetrachloride and its impurities in hydrochloric acid. []

- Cold Plasma Treatment: An innovative technique using cold plasma to target and remove hydrogen-containing impurities. [, , , ]

Q5: How can germanium be recovered from industrial byproducts?

A5: Germanium can be effectively recovered from various industrial wastes:

- Hydrolysis Filtrate of Germanium Tetrachloride: Magnesium compounds can precipitate germanium from the filtrate, which is then converted back to germanium tetrachloride via distillation. []

- Zinc Dross: A multi-step process involving oxidation, leaching, and distillation can recover germanium from zinc dross with high efficiency. []

- Bismuth Germanate Crystal Processing Wastes: Treating these wastes with hydrochloric acid and potassium permanganate allows for the separation and recovery of both germanium and bismuth. []

- Chromium-Germanium Alloy Waste Material: A wet method employing a sodium hydroxide and hydrogen peroxide dissolution system can effectively recover germanium from this complex waste stream. []

Q6: How does germanium tetrachloride react with hydrogen?

A6: Hydrogen reduction of germanium tetrachloride is a key process for producing elemental germanium. [] Thermodynamic analysis reveals five independent reactions occurring within the Ge-Cl-H system, with temperature, pressure, and feed ratio significantly influencing the deposition rate of germanium. []

Q7: Can you describe the use of germanium tetrachloride in synthesizing organogermanium compounds?

A7: Germanium tetrachloride serves as a starting material in various organogermanium syntheses:

- Synthesis of Germanium β-Methalloxides: Reacting germanium tetrachloride with 3-methallyl alcohol in the presence of ammonia yields germanium tetra-β-methalloxide. []

- Production of Poly(trimethylgermylmethyl methacrylate–co–chloromethylstyrene): This organogermanium resist material is synthesized using a process starting from germanium tetrachloride. []

Q8: Are there any applications of germanium tetrachloride in coordination chemistry?

A8: Yes, germanium tetrachloride forms complexes with various ligands:

- Complexes with Niacin, Nicotinic Amide, and Isonicotinic Hydrazide: These complexes exhibit antihypoxic, hepatoprotective, antioxidant, and membrane-stabilizing properties. []

- Sulfomanide Schiff Base Complexes: These complexes have been synthesized and characterized, providing insights into germanium's coordination behavior. []

Q9: What are the environmental concerns related to germanium tetrachloride?

A9: While germanium tetrachloride is essential for various industrial applications, its release into the environment raises concerns due to potential risks to ecosystems. [] Research on its ecotoxicological effects and mitigation strategies is crucial.

Q10: Are there alternative methods for germanium processing with reduced environmental impact?

A10: Yes, researchers are exploring chlorine-free protocols for processing germanium, aiming to minimize the environmental footprint associated with traditional methods reliant on chlorine and hydrochloric acid. []

Q11: How are impurities in germanium tetrachloride analyzed?

A11: Several analytical techniques are used to identify and quantify impurities in high-purity germanium tetrachloride:

- Zeeman-effect electrothermal atomic absorption spectrometry: This method offers high sensitivity for determining trace elements in various germanium-containing materials. []

- Gas chromatographic-mass spectrometry: This technique, coupled with hydrolysis and extraction steps, enables the identification and quantification of a wide range of organic and inorganic impurities. []

Q12: What are some emerging areas of research related to germanium tetrachloride?

A12: Ongoing research focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。